molecular formula C12H18N2O2S B4117685 1-(Furan-2-ylmethyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea

1-(Furan-2-ylmethyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea

Cat. No.: B4117685
M. Wt: 254.35 g/mol
InChI Key: WPGCVOSVTIYCLI-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a unique structure with a furan ring and a tetrahydrofuran ring, making it an interesting subject for chemical research.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(oxolan-2-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-9(11-5-3-7-16-11)14-12(17)13-8-10-4-2-6-15-10/h2,4,6,9,11H,3,5,7-8H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGCVOSVTIYCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea typically involves the reaction of 2-furylmethylamine with 1-(tetrahydro-2-furanyl)ethyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-furylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation of the thiourea group can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically affects the furan ring, leading to the formation of tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, dichloromethane, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(2-furylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The unique structure allows it to interact with various biological targets.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests.

    Materials Science: It is investigated for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The compound’s unique structure allows it to form stable interactions with these targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea
  • N-(2-thienylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea
  • N-(2-pyridylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea

Uniqueness

N-(2-furylmethyl)-N’-[1-(tetrahydro-2-furanyl)ethyl]thiourea stands out due to the presence of both a furan ring and a tetrahydrofuran ring. This dual-ring structure imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Additionally, the specific arrangement of functional groups allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Furan-2-ylmethyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea
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1-(Furan-2-ylmethyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea

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